molecular formula C24H23NOS B14254391 N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide CAS No. 402483-79-8

N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide

Cat. No.: B14254391
CAS No.: 402483-79-8
M. Wt: 373.5 g/mol
InChI Key: ZUAJXCBARBRTLA-UHFFFAOYSA-N
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Description

N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide typically involves the reaction of triphenylmethyl chloride with 2-mercaptoethylamine to form the intermediate N-(2-triphenylmethylsulfanyl)ethylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is unique due to the presence of the bulky triphenylmethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

402483-79-8

Molecular Formula

C24H23NOS

Molecular Weight

373.5 g/mol

IUPAC Name

N-(2-tritylsulfanylethyl)prop-2-enamide

InChI

InChI=1S/C24H23NOS/c1-2-23(26)25-18-19-27-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17H,1,18-19H2,(H,25,26)

InChI Key

ZUAJXCBARBRTLA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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